molecular formula C8H13NO3 B14129466 Methyl (3R)-1-ethyl-5-oxo-3-pyrrolidinecarboxylate CAS No. 428518-32-5

Methyl (3R)-1-ethyl-5-oxo-3-pyrrolidinecarboxylate

Cat. No.: B14129466
CAS No.: 428518-32-5
M. Wt: 171.19 g/mol
InChI Key: YGAROMNNYOLXKI-ZCFIWIBFSA-N
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Description

Methyl (3R)-1-ethyl-5-oxo-3-pyrrolidinecarboxylate is a chemical compound with a unique structure that includes a pyrrolidine ring, an ester group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R)-1-ethyl-5-oxo-3-pyrrolidinecarboxylate can be achieved through several methods. One common approach involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-1-ethyl-5-oxo-3-pyrrolidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (3R)-1-ethyl-5-oxo-3-pyrrolidinecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism by which Methyl (3R)-1-ethyl-5-oxo-3-pyrrolidinecarboxylate exerts its effects involves interactions with specific molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R)-1-ethyl-5-oxo-2-pyrrolidinecarboxylate
  • Methyl (3R)-1-ethyl-5-oxo-4-pyrrolidinecarboxylate

Uniqueness

Methyl (3R)-1-ethyl-5-oxo-3-pyrrolidinecarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

CAS No.

428518-32-5

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl (3R)-1-ethyl-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C8H13NO3/c1-3-9-5-6(4-7(9)10)8(11)12-2/h6H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

YGAROMNNYOLXKI-ZCFIWIBFSA-N

Isomeric SMILES

CCN1C[C@@H](CC1=O)C(=O)OC

Canonical SMILES

CCN1CC(CC1=O)C(=O)OC

Origin of Product

United States

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